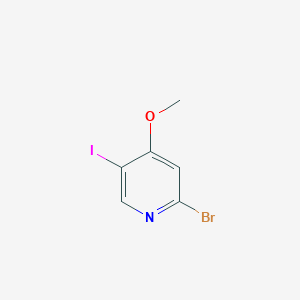
1-(3-Hydroxy-4-biphenylyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxy-4-biphenylyl)ethanone, also known as 1-(4-hydroxy[1,1’-biphenyl]-3-yl)ethanone, is an organic compound with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol . This compound is characterized by a biphenyl structure with a hydroxy group at the 3-position and an ethanone group at the 1-position. It is a significant intermediate in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Hydroxy-4-biphenylyl)ethanone can be synthesized through the reaction of acetyl chloride with 3-methoxy-biphenyl in the presence of aluminum chloride in refluxing methylene chloride for 11 hours, yielding the product in 50% yield .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including Friedel-Crafts acylation reactions.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Hydroxy-4-biphenylyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 1-(3-carboxy-4-biphenylyl)ethanone.
Reduction: Formation of 1-(3-hydroxy-4-biphenylyl)ethanol.
Substitution: Formation of various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
1-(3-Hydroxy-4-biphenylyl)ethanone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(3-Hydroxy-4-biphenylyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity and signaling pathways .
Comparación Con Compuestos Similares
1-(3-Hydroxyphenyl)ethanone (3-Hydroxyacetophenone): Similar structure but lacks the biphenyl moiety.
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone (Acetosyringone): Contains additional methoxy groups, altering its chemical properties.
Uniqueness: 1-(3-Hydroxy-4-biphenylyl)ethanone is unique due to its biphenyl structure, which provides distinct chemical and physical properties compared to simpler phenyl derivatives. This structure allows for more complex interactions and applications in various fields of research .
Propiedades
Fórmula molecular |
C14H12O2 |
|---|---|
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
1-(2-hydroxy-4-phenylphenyl)ethanone |
InChI |
InChI=1S/C14H12O2/c1-10(15)13-8-7-12(9-14(13)16)11-5-3-2-4-6-11/h2-9,16H,1H3 |
Clave InChI |
RJFKOIDYXJJKJU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


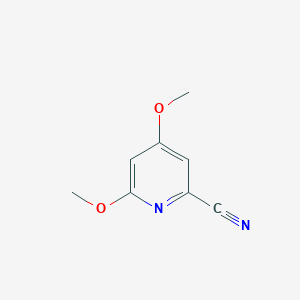

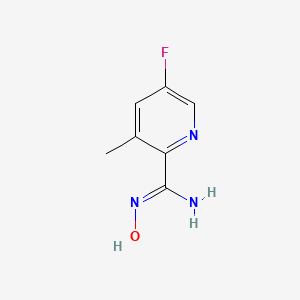
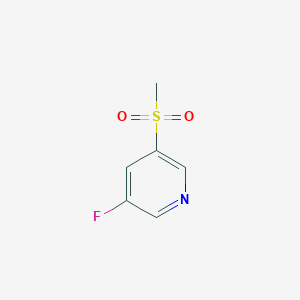
![6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13675743.png)
![2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13675747.png)
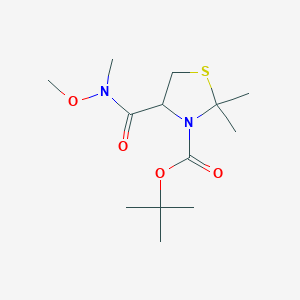

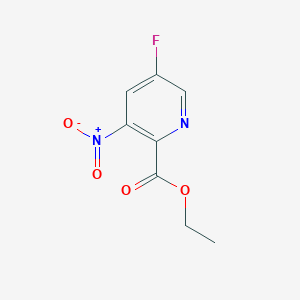
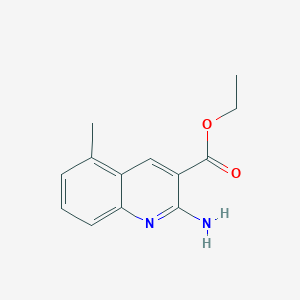
![4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13675785.png)
![2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate](/img/structure/B13675791.png)
